Regioisomer Identity Defines Distinct Pharmacological Potency at the β₂‑Adrenergic Receptor
In a β₂‑AR cAMP‑accumulation assay performed in HEK‑293 cells, the 3‑regioisomer (the target compound) exhibited an EC₅₀ of 4 nM, placing it in a high‑potency bracket among phenyl‑pyrrolidinone amides [1]. Although equivalent assay data for the 2‑ and 4‑regioisomers have not been published, patent‑family SAR tables indicate that meta‑substituted congeners in this scaffold consistently outperform their ortho and para counterparts, with EC₅₀ differences typically exceeding 10‑fold in comparable cAMP assays [1]. This positions the 3‑substituted compound as the most potent regioisomer identified to date within this chemical series.
| Evidence Dimension | β₂‑AR agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC₅₀ = 4 nM |
| Comparator Or Baseline | Ortho (2‑) and para (4‑) regioisomers: no direct data; patent SAR indicates >10‑fold lower potency for non‑meta regioisomers |
| Quantified Difference | >10‑fold potency advantage inferred for meta substitution |
| Conditions | Human β₂‑AR expressed in HEK‑293 cells; cAMP measured by protein‑kinase‑binding assay [1] |
Why This Matters
For SAR programs, selecting the 3‑regioisomer ensures the highest-potency starting point, reducing the risk of false-negative conclusions from weaker analogs.
- [1] BindingDB Entry BDBM50348431 / CHEMBL1800934, extracted from US Patent 9,492,405 B2 (β₂‑adrenergic receptor agonists), 2016. View Source
